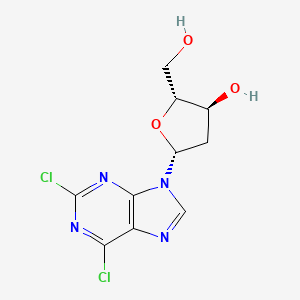

2,6-Dichloropurine-2'-deoxyriboside

Descripción general

Descripción

2,6-Dichloropurine-2'-deoxyriboside is a useful research compound. Its molecular formula is C10H10Cl2N4O3 and its molecular weight is 305.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,6-Dichloropurine-2'-deoxyriboside (DCPDR) is a modified nucleoside that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, and relevant case studies associated with DCPDR, providing a comprehensive overview of its implications in medicinal chemistry.

Synthesis of this compound

DCPDR can be synthesized through various methods involving the modification of purine nucleosides. The synthesis typically involves the chlorination of purine derivatives followed by glycosylation with deoxyribose. The following table summarizes different synthetic routes:

| Route | Starting Material | Reagents | Yield |

|---|---|---|---|

| Route 1 | 2,6-Dichloropurine | Thymidine | High |

| Route 2 | 2-Aminopurine | Chlorination | Moderate |

| Route 3 | 2-Hydroxypurine | Deoxyribose | Variable |

Anticancer Properties

DCPDR has demonstrated significant anticancer activity in various studies. Its mechanism of action primarily involves inhibition of cellular proliferation and induction of apoptosis in cancer cells.

- Case Study : In vitro studies have shown that DCPDR exhibits cytotoxic effects against several cancer cell lines including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) with IC50 values ranging from 1.42 to 4.56 μM. These compounds induced apoptosis and cell cycle arrest at the G2/M phase, effectively preventing cell division .

Antimicrobial Activity

Recent research has highlighted the potential of DCPDR as an antimicrobial agent, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers.

- Case Study : A study investigating the interactions of DCPDR with purine nucleoside phosphorylase (PNP) showed that it could inhibit H. pylori growth effectively at micromolar concentrations. The inhibition constants were determined to be in the micromolar range, indicating its potential as a lead compound for developing new antimicrobial therapies .

The biological activity of DCPDR is attributed to its structural similarity to natural nucleosides, allowing it to interfere with nucleic acid metabolism within cells. Specifically, it acts on key enzymes involved in nucleotide synthesis and degradation.

- Enzymatic Interactions : DCPDR has been shown to inhibit PNP, an enzyme critical for purine salvage pathways. This inhibition leads to decreased levels of purines necessary for DNA and RNA synthesis, thereby impairing cell proliferation in both cancerous and bacterial cells .

Research Findings

Numerous studies have explored the pharmacological properties of DCPDR:

- Antitumor Activity : A comparative study revealed that modified purines including DCPDR had enhanced antitumor effects compared to their unmodified counterparts.

- Selectivity : Research indicates that DCPDR selectively targets rapidly dividing cells, making it a promising candidate for targeted cancer therapies.

- Combination Therapies : Combining DCPDR with other chemotherapeutic agents has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,6-Dichloropurine-2'-deoxyriboside can be synthesized through various methods, including an efficient two-step synthesis involving glycosylation reactions. Recent studies have highlighted its role as a precursor for synthesizing other biologically active nucleosides such as cladribine and 2-chloro-6-fluoropurine derivatives .

Antiviral Applications

The compound has shown promise as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research indicates that derivatives of 2,6-dichloropurine exhibit antiviral activities against several viruses, particularly those affecting the immune system .

Table 1: Antiviral Efficacy of 2,6-Dichloropurine Derivatives

| Compound | Target Virus | Activity Level |

|---|---|---|

| 2-Chloro-6-fluoropurine | Varicella-Zoster virus | High |

| 2,6-Dichloropurine | HIV | Moderate |

| N9-(4-chloro-2-butynyl)-2,6-dichloropurine | Influenza virus | Moderate |

Anticancer Research

In addition to its antiviral properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit cell growth in leukemia and solid tumors.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A series of compounds derived from 2,6-dichloropurine were tested against the NCI-60 human tumor cell line panel. Notably:

- Compounds exhibited GI50 values ranging from 1–5 µM against multiple cancer types.

- Specific derivatives showed significant activity against breast cancer and melanoma cell lines .

Table 2: Cytotoxic Activity of 2,6-Dichloropurine Derivatives

| Compound | Cancer Type | GI50 (µM) |

|---|---|---|

| N9-(4-chloro-2-butynyl)-2,6-dichloropurine | Breast Cancer | 3.5 |

| N9-[4'-chloro-2'-butenyl]-2,6-dichloropurine | Melanoma | 4.0 |

| N9-[4'-chloro-3'-methoxyphenyl]-2,6-dichloropurine | Leukemia | 1.8 |

Genetic Studies

Researchers utilize this compound in genetic studies to understand DNA and RNA synthesis mechanisms. Its incorporation into nucleic acids aids in exploring genetic stability and expression patterns .

Pharmaceutical Development

The compound is under investigation for its potential as a therapeutic agent in treating various diseases beyond cancer and viral infections. Its unique properties may provide advantages over traditional nucleoside analogs in drug formulation .

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBMAWWRSUVVSE-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180256 | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37390-66-2 | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37390-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.